molecular formula C12H21NO3 B2906958 Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate CAS No. 2470440-75-4

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate

Cat. No.: B2906958
CAS No.: 2470440-75-4
M. Wt: 227.304
InChI Key: MSRCULIGFKZZMR-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, two methyl groups, and a ketone functional group on the piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate typically involves the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.

Scientific Research Applications

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxopiperidine-1-carboxylate: Similar structure but lacks the two methyl groups on the piperidine ring.

    Tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate: Similar structure but has two methyl groups at the 2-position instead of the 2,5-positions.

    Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate: Similar structure but has only one methyl group at the 2-position.

Uniqueness

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is unique due to the presence of two methyl groups at the 2 and 5 positions on the piperidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-10(14)9(2)13(7-8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRCULIGFKZZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(N(C1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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